molecular formula C6H5IO2 B189271 3-Iodobenzene-1,2-diol CAS No. 19337-60-1

3-Iodobenzene-1,2-diol

Cat. No. B189271
CAS RN: 19337-60-1
M. Wt: 236.01 g/mol
InChI Key: HUMAHCJCCNMIGP-UHFFFAOYSA-N
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Description

“3-Iodobenzene-1,2-diol” is an organic compound in which two hydroxyl groups are substituted onto a benzene ring . It is a derivative of dihydroxybenzenes (benzenediols), which are aromatic compounds classed as phenols . The presence of iodine makes it an aryl iodide .


Synthesis Analysis

The synthesis of “3-Iodobenzene-1,2-diol” could potentially involve the reaction of iodobenzene with a mixture of acetic acid and peracetic acid . Another method could be the reaction of iodosobenzene and glacial acetic acid . More recent preparations direct from iodine, acetic acid, and benzene have been reported, using either sodium perborate or potassium peroxydisulfate as the oxidizing agent .


Molecular Structure Analysis

The molecular formula of “3-Iodobenzene-1,2-diol” is C6H5IO2 . The iodine atom in the compound is in its +III oxidation state and has more than the typical number of covalent bonds . It adopts a T-shaped molecular geometry, with the phenyl group occupying one of the three equatorial positions of a trigonal bipyramid .


Chemical Reactions Analysis

The chemical reactions involving “3-Iodobenzene-1,2-diol” could include the Dakin oxidation, an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in base to form a benzenediol and a carboxylate . Another reaction could be the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes .


Physical And Chemical Properties Analysis

“3-Iodobenzene-1,2-diol” is a powder with a melting point of 55-57 degrees Celsius . It has a molecular weight of 236.01 .

Scientific Research Applications

I have conducted a search and found some information on the applications of “3-Iodobenzene-1,2-diol”. However, the details are not as comprehensive as you requested. Below is a synthesized summary of the potential applications based on the available data:

Organic Synthesis Intermediate

“3-Iodobenzene-1,2-diol” can serve as an organic intermediate in various chemical reactions. It can be obtained through iodination of resorcinol using elemental iodine or a combination of KIO3 and KI .

Synthesis of Heterocyclic Compounds

It may be used in the synthesis of 3-aryl-1,2,4-triazolo[4,3-a]pyridines through an iodobenzene diacetate (IBD)-mediated method for intramolecular oxidative cyclization in an aqueous medium at room temperature .

Advanced Research and Life Sciences

FUJIFILM Wako Chemicals suggests that “3-Iodobenzene-1,2-diol” is used in advanced technology research, life sciences, organic synthesis, and environmental measurement reagents .

Hypervalent Iodine (III) Compound Synthesis

It might be involved in the synthesis of hypervalent iodine (III) compounds by oxidation, which are precursors to various organo-λ 3-iodanes .

Organic Synthesis Applications

Phenyliodine(III)diacetate (PIDA) and related compounds have been used extensively to create new heterocyclic compounds by forming carbon-carbon and carbon-hetero atom bonds .

α-Diketone Synthesis

“3-Iodobenzene-1,2-diol” could potentially be involved in oxidative cleavage reactions of 1,3-diols to form 1,2-diketones under mild conditions .

Safety and Hazards

The safety information for “3-Iodobenzene-1,2-diol” indicates that it is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-iodobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMAHCJCCNMIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595141
Record name 3-Iodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzene-1,2-diol

CAS RN

19337-60-1
Record name 3-Iodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodobenzene-1,2-diol
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